![molecular formula C21H23N3O4S B11620055 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide](/img/structure/B11620055.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺是一种结构复杂的有机化合物,以其独特的化学结构和在多个领域的潜在应用而闻名。该化合物以苯甲酰胺为核心,在其上连接有磺酰胺基苯基和二甲基恶唑基,赋予其独特的化学性质和反应活性。
准备方法
合成路线和反应条件
N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺的合成通常涉及多个步骤:
恶唑环的形成: 恶唑环可以通过适当的前体,如 3,4-二甲基-1,2-二羰基化合物与胺类物质的环化反应来合成。
与苯甲酰胺的偶联: 最后一步涉及在碱如三乙胺的存在下,将磺酰胺基苯基衍生物与 2,4,6-三甲基苯甲酰氯偶联,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点关注高产率和高纯度。连续流动合成和自动化反应器等技术可以提高效率和可扩展性。
化学反应分析
反应类型
N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺会发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,生成氧化衍生物。
还原: 用氢化铝锂等还原剂进行还原反应可以还原分子内的特定官能团。
取代: 亲电取代和亲核取代反应可以发生,特别是发生在苯甲酰胺和恶唑基部分。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂,用于亲核取代的胺类或硫醇类亲核试剂。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的结构单元。其独特的结构可以进行多种化学修饰,使其在有机合成中具有很高的价值。
生物学
在生物学研究中,该化合物的衍生物正被研究作为潜在的酶抑制剂或生物途径调节剂。磺酰胺基对于其与生物靶标的相互作用特别有趣。
医药
在医药领域,与 N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺类似的化合物正在研究其治疗潜力,包括抗炎和抗菌特性。
工业
在工业上,该化合物可以用于开发新材料,例如聚合物或涂料,因为其具有稳定性和反应活性。
作用机制
N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺的作用机制与其与特定分子靶标(如酶或受体)的相互作用有关。磺酰胺基可以形成强氢键和静电相互作用,从而影响生物分子的活性。恶唑环也可能参与 π-π 堆积相互作用,进一步调节该化合物的效应。
相似化合物的比较
类似化合物
- N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}乙酰胺
- N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}甲磺酰胺
独特性
与类似化合物相比,N-{4-[(3,4-二甲基-1,2-恶唑-5-基)磺酰胺基]苯基}-2,4,6-三甲基苯甲酰胺的独特之处在于它含有三甲基苯甲酰胺基团,这增强了其亲脂性,并可能增强其生物活性。这种结构特征也可能影响其溶解度和稳定性,使其成为各种应用的独特候选者。
属性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-10-13(2)19(14(3)11-12)20(25)22-17-6-8-18(9-7-17)29(26,27)24-21-15(4)16(5)23-28-21/h6-11,24H,1-5H3,(H,22,25) |
InChI 键 |
JUSWNKTYDDDXGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide](/img/structure/B11619973.png)
![4-[(4-bromophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619981.png)
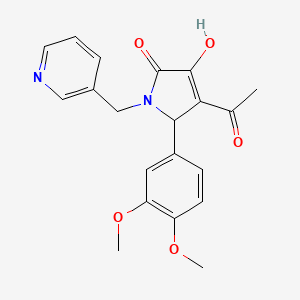
![Diethyl 4-[(5-chloro-2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619990.png)
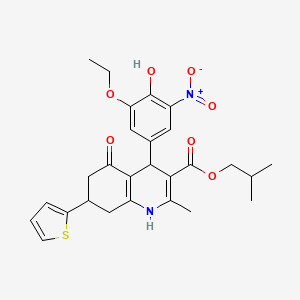
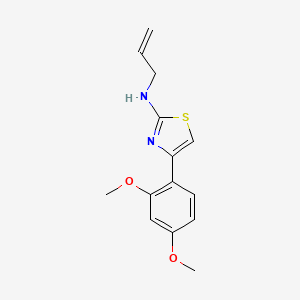
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
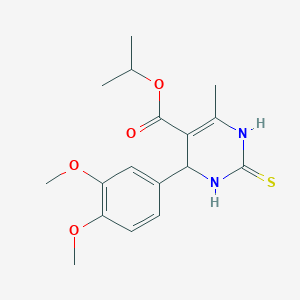
![(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620025.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620039.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)
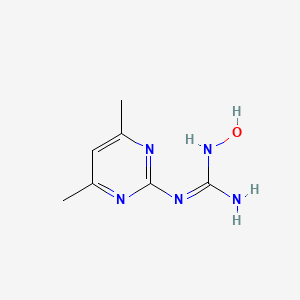
![4-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620070.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B11620071.png)
